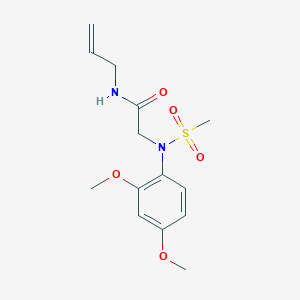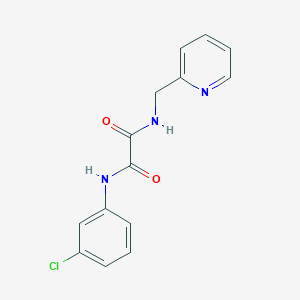![molecular formula C20H19NO3S B4925313 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of several diseases. In
Mécanisme D'action
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide works by inhibiting the activity of specific enzymes, such as histone deacetylases and protein tyrosine phosphatases, which play a role in cancer cell growth and insulin signaling pathways. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also activates certain pathways that lead to apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to protect neurons from damage and reduce inflammation.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide inhibits cell growth and induces apoptosis. In diabetes, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide improves glucose tolerance and insulin sensitivity. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide protects neurons from damage and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has several advantages for lab experiments, including its ability to inhibit specific enzymes and activate certain pathways. However, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide research, including further studies on its mechanisms of action, toxicity, and potential use in combination with other drugs. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide may also have potential applications in other diseases, such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide as a therapeutic agent.
In conclusion, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide is a promising compound with potential applications in cancer, diabetes, and neurodegenerative diseases. Its ability to inhibit specific enzymes and activate certain pathways make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide involves the reaction of 2-naphthylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide.
Applications De Recherche Scientifique
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, studies have shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has also been shown to have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-6-10-19(11-7-15)25(23,24)13-12-20(22)21-18-9-8-16-4-2-3-5-17(16)14-18/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOUGDMKFPYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)

![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)

![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)

![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)